molecular formula C10H10O4 B6273800 3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid CAS No. 2763759-53-9

3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid

Cat. No.: B6273800
CAS No.: 2763759-53-9
M. Wt: 194.2
InChI Key:
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Description

3-hydroxy-4-methoxybicyclo[420]octa-1(6),2,4-triene-7-carboxylic acid is a bicyclic compound characterized by a unique structure that includes a hydroxyl group, a methoxy group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors and advanced purification techniques to achieve high efficiency and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxylic acid group may produce alcohols.

Scientific Research Applications

3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing biochemical pathways. The methoxy group may also play a role in modulating the compound’s activity by affecting its solubility and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-3-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid
  • Bicyclo[4.2.0]octa-1(6),2,4-triene derivatives

Uniqueness

3-hydroxy-4-methoxybicyclo[420]octa-1(6),2,4-triene-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

2763759-53-9

Molecular Formula

C10H10O4

Molecular Weight

194.2

Purity

95

Origin of Product

United States

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